

An In-depth Technical Guide to (3-Aminocyclobutyl)methanol

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Compound of Interest

Compound Name: (3-Aminocyclobutyl)methanol

Cat. No.: B154611

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Abstract

(3-Aminocyclobutyl)methanol is a saturated bifunctional molecule containing a cyclobutane ring substituted with an aminomethyl and a hydroxymethyl group. This small, rigid scaffold is of increasing interest in medicinal chemistry as a versatile building block for the synthesis of novel therapeutic agents. The constrained four-membered ring system introduces specific conformational preorganization, which can be advantageous for optimizing ligand-receptor interactions and improving pharmacokinetic properties. This technical guide provides a comprehensive overview of the basic characterization of **(3-Aminocyclobutyl)methanol**, including its physicochemical properties, predicted spectroscopic data, a representative synthesis protocol, and a discussion of its potential applications in drug discovery, supported by an analysis of the role of the aminocyclobutane moiety in targeting various signaling pathways.

Physicochemical Properties

Due to a lack of publicly available experimental data for all physical properties of **(3-Aminocyclobutyl)methanol**, this section presents a combination of available data and high-quality predicted values. These predictions are based on computational models and should be considered as estimates.

| Property | Value (Free Base) | Value (HCl Salt) | Source |
|------------------------------|--|--|-----------------------------|
| CAS Number | 130369-00-5 | 130369-06-1 | Vendor Information |
| Molecular Formula | C ₅ H ₁₁ NO | C ₅ H ₁₂ CINO | Vendor Information |
| Molecular Weight | 101.15 g/mol | 137.61 g/mol | Vendor Information |
| Boiling Point (Predicted) | 185.2 ± 25.0 °C (at 760 mmHg) | Not Available | Computational Prediction |
| Density (Predicted) | 1.0 ± 0.1 g/cm ³ | Not Available | Computational Prediction |
| pKa (Predicted) | 10.2 (amine), 15.5 (alcohol) | Not Available | Computational Prediction |
| LogP (Predicted) | -0.8 | Not Available | Computational Prediction |
| Solubility | Predicted to be soluble in water and polar organic solvents. The HCl salt is expected to have higher aqueous solubility. | High solubility in water and polar solvents is expected. | Chemical Analogy |

Spectroscopic Characterization (Predicted)

As experimental spectra are not readily available, this section provides predicted spectroscopic data for **(3-Aminocyclobutyl)methanol**. These predictions are based on the chemical structure and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts for **(3-Aminocyclobutyl)methanol** are presented below. The actual chemical shifts can be influenced by the solvent and the presence of cis/trans isomers.

Table 2: Predicted ¹H NMR Spectral Data

| Protons | Chemical Shift (δ , ppm) | Multiplicity | Integration |
|---|----------------------------------|--------------|-------------|
| -CH ₂ OH (methylene protons) | ~ 3.4 - 3.6 | d | 2H |
| -CH-NH ₂ (methine proton) | ~ 2.8 - 3.2 | m | 1H |
| Cyclobutane ring protons | ~ 1.5 - 2.5 | m | 6H |
| -OH (hydroxyl proton) | Variable | br s | 1H |
| -NH ₂ (amine protons) | Variable | br s | 2H |

Table 3: Predicted ¹³C NMR Spectral Data

| Carbon | Chemical Shift (δ , ppm) |
|--|----------------------------------|
| -CH ₂ OH (methylene carbon) | ~ 60 - 65 |
| -CH-NH ₂ (methine carbon) | ~ 50 - 55 |
| Cyclobutane ring carbons | ~ 20 - 40 |

Infrared (IR) Spectroscopy

The predicted characteristic IR absorption bands for **(3-Aminocyclobutyl)methanol** are listed below.

Table 4: Predicted IR Spectral Data

| Functional Group | Wavenumber (cm ⁻¹) | Intensity |
|-----------------------|--------------------------------|-------------------|
| O-H stretch (alcohol) | 3200-3600 | Strong, broad |
| N-H stretch (amine) | 3300-3500 | Medium, two bands |
| C-H stretch (alkane) | 2850-3000 | Medium to strong |
| N-H bend (amine) | 1590-1650 | Medium |
| C-O stretch (alcohol) | 1000-1260 | Strong |

Mass Spectrometry (MS)

The predicted mass spectrum of **(3-Aminocyclobutyl)methanol** would show a molecular ion peak ($[M]^+$) at $m/z = 101$. Key fragmentation patterns would likely involve the loss of a hydroxyl radical ($\bullet\text{OH}$, $M-17$), an amino group ($\bullet\text{NH}_2$, $M-16$), or a hydroxymethyl radical ($\bullet\text{CH}_2\text{OH}$, $M-31$). High-resolution mass spectrometry would confirm the elemental composition.

Table 5: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |
|--------------------------|---------------|
| $[\text{M}+\text{H}]^+$ | 102.0913 |
| $[\text{M}+\text{Na}]^+$ | 124.0733 |
| $[\text{M}+\text{K}]^+$ | 140.0472 |

Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of **(3-Aminocyclobutyl)methanol** is not widely published, a general and plausible synthetic route can be adapted from methodologies used for similar aminocycloalkane methanols. A common approach involves the reduction of a corresponding amino acid or ester.

Representative Synthesis Workflow:



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A representative synthetic workflow for **(3-Aminocyclobutyl)methanol**.

Detailed Experimental Protocol (Adapted):

- Esterification: To a solution of 3-aminocyclobutanecarboxylic acid in methanol at 0 °C, thionyl chloride is added dropwise. The reaction mixture is then refluxed for several hours. After completion, the solvent is removed under reduced pressure to yield the methyl ester hydrochloride.
- Reduction: The crude methyl 3-aminocyclobutanecarboxylate hydrochloride is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF). This solution is then added dropwise to a stirred suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in THF at 0 °C.
- Work-up: After the reduction is complete, the reaction is quenched by the sequential addition of water and an aqueous sodium hydroxide solution. The resulting solid is filtered off, and the filtrate is dried over an anhydrous salt (e.g., Na₂SO₄).
- Purification: The solvent is removed in vacuo, and the crude **(3-Aminocyclobutyl)methanol** is purified by vacuum distillation or column chromatography to afford the final product.

Applications in Drug Discovery and Relevant Signaling Pathways

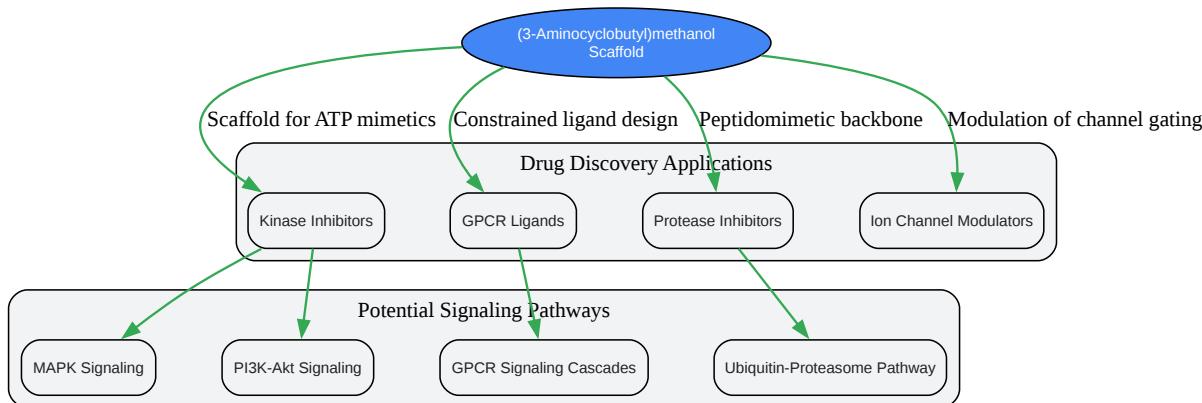
The cyclobutane ring is a valuable scaffold in medicinal chemistry due to its ability to impart conformational rigidity and provide a three-dimensional arrangement of functional groups.^[1] The incorporation of a cyclobutane moiety can lead to improved metabolic stability, reduced planarity, and the ability to fill hydrophobic pockets in protein targets.^[1]

The aminocyclobutane scaffold, in particular, serves as a bioisostere for other cyclic and acyclic structures, offering a unique vector for substituent placement.^[2] While specific drug candidates

containing the **(3-Aminocyclobutyl)methanol** moiety are not extensively documented in the public domain, the structural motif is relevant to several areas of drug discovery.

Potential Therapeutic Areas and Signaling Pathways:

The aminocyclobutane core is found in molecules targeting a variety of biological pathways. The primary amine can act as a key hydrogen bond donor or can be further functionalized, while the hydroxyl group provides a point for further chemical modification or can engage in hydrogen bonding interactions with a biological target.



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Potential applications and targeted signaling pathways for aminocyclobutane-based compounds.

The rigid nature of the cyclobutane ring in **(3-Aminocyclobutyl)methanol** can be exploited to orient the amino and hydroxymethyl groups in a defined spatial arrangement, which can be crucial for high-affinity binding to biological targets. This pre-organization reduces the entropic penalty upon binding, potentially leading to more potent inhibitors or modulators.

Conclusion

(3-Aminocyclobutyl)methanol is a promising building block for the development of novel chemical entities with potential therapeutic applications. While a comprehensive set of experimental data for this specific molecule is not yet widely available, its structural features suggest its utility in the design of conformationally constrained ligands for a variety of biological targets. The provided predicted data and representative experimental protocols offer a valuable starting point for researchers interested in utilizing this scaffold in their drug discovery programs. Further experimental characterization and exploration of its biological activities are warranted to fully elucidate the potential of **(3-Aminocyclobutyl)methanol** in medicinal chemistry.

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